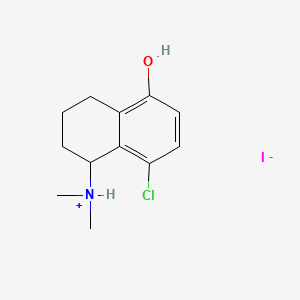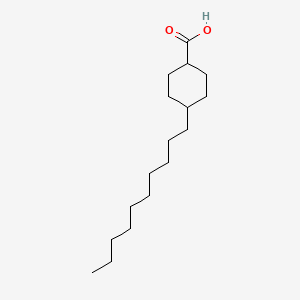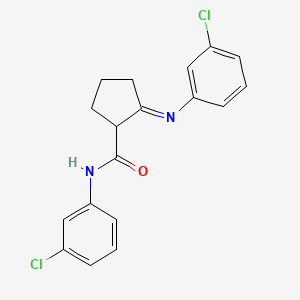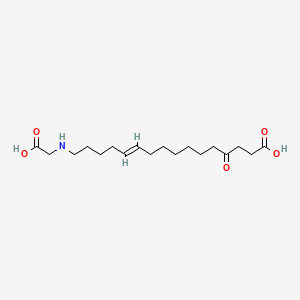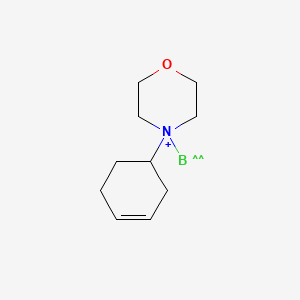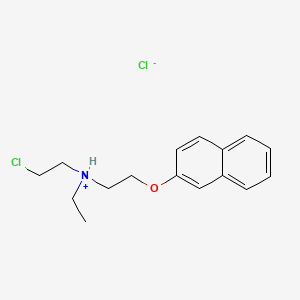
Lithium;tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lithium-tin compounds can be synthesized through various methods, including mechanical alloying, chemical vapor deposition, and electrochemical deposition. Mechanical alloying involves the high-energy ball milling of lithium and tin powders, resulting in the formation of lithium-tin alloys. Chemical vapor deposition involves the reaction of lithium and tin precursors in a controlled environment to form thin films of lithium-tin compounds .
Industrial Production Methods
In industrial settings, lithium-tin compounds are often produced through large-scale mechanical alloying processes. This method is favored due to its scalability and cost-effectiveness. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent oxidation and ensure the purity of the final product .
化学反応の分析
Types of Reactions
Lithium-tin compounds undergo various chemical reactions, including oxidation, reduction, and alloying reactions. These reactions are crucial for their performance in lithium-ion batteries.
Common Reagents and Conditions
Oxidation: Lithium-tin compounds can be oxidized using oxygen or air at elevated temperatures, forming lithium-tin oxides.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or lithium hydride.
Major Products Formed
The major products formed from these reactions include lithium-tin oxides (e.g., Li2SnO3) and lithium-tin alloys (e.g., Li22Sn5). These products are essential for the electrochemical performance of lithium-ion batteries .
科学的研究の応用
Lithium-tin compounds have a wide range of scientific research applications:
Chemistry: Used as anodes in lithium-ion batteries due to their high capacity and stability.
Biology: Investigated for potential use in biomedical devices and drug delivery systems.
Medicine: Explored for their potential in treating certain medical conditions due to their unique electrochemical properties.
Industry: Utilized in the production of high-performance batteries for electric vehicles and portable electronic devices
作用機序
The mechanism of action of lithium-tin compounds in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into the tin lattice. During charging, lithium ions are inserted into the tin lattice, forming lithium-tin alloys. During discharging, lithium ions are extracted from the lattice, releasing energy. This process is facilitated by the high conductivity and structural stability of lithium-tin compounds .
類似化合物との比較
Similar Compounds
Lithium-silicon compounds: Known for their high capacity but suffer from significant volume expansion.
Lithium-graphite compounds: Widely used in commercial batteries but have lower capacity compared to lithium-tin compounds.
Lithium-aluminum compounds: Offer good capacity and stability but are more expensive
Uniqueness of Lithium-Tin Compounds
Lithium-tin compounds are unique due to their high theoretical capacity, relatively low cost, and suitable working potentials. Unlike lithium-silicon compounds, they exhibit less volume expansion, making them more stable during cycling. Compared to lithium-graphite compounds, they offer higher capacity, and they are more cost-effective than lithium-aluminum compounds .
特性
CAS番号 |
51404-25-2 |
|---|---|
分子式 |
LiSn |
分子量 |
125.7 g/mol |
IUPAC名 |
lithium;tin |
InChI |
InChI=1S/Li.Sn |
InChIキー |
UIDWHMKSOZZDAV-UHFFFAOYSA-N |
正規SMILES |
[Li].[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
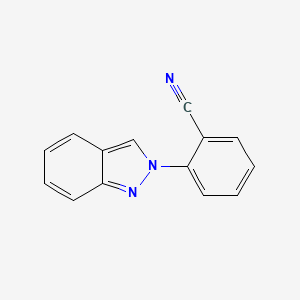
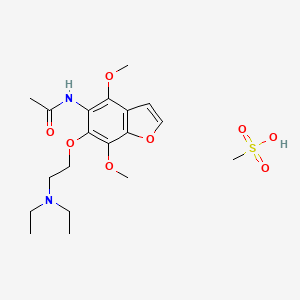
(2-propanolato)-](/img/structure/B13783339.png)
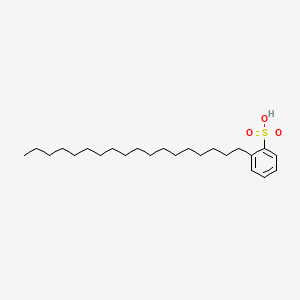
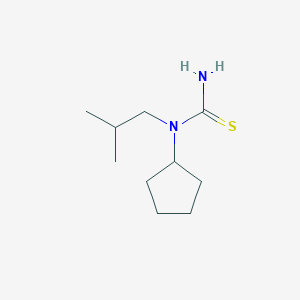
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
